4-(1-(3-(3-Methylthiophen-2-yl)propanoyl)piperidin-4-yl)morpholine-3,5-dione
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Overview
Description
4-(1-(3-(3-Methylthiophen-2-yl)propanoyl)piperidin-4-yl)morpholine-3,5-dione is a complex organic compound with the molecular formula C17H22N2O4S and a molecular weight of 350.43 g/mol
Preparation Methods
The synthesis of 4-(1-(3-(3-Methylthiophen-2-yl)propanoyl)piperidin-4-yl)morpholine-3,5-dione involves multiple steps, typically starting with the preparation of the piperidine and morpholine rings. The synthetic route often includes:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Formation of the Morpholine Ring: This involves the reaction of diethylene glycol with ammonia or primary amines.
Coupling of the Rings: The piperidine and morpholine rings are then coupled with the thiophene derivative through a series of condensation and cyclization reactions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
4-(1-(3-(3-Methylthiophen-2-yl)propanoyl)piperidin-4-yl)morpholine-3,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or morpholine rings, often using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the functional groups attached to the core rings.
Scientific Research Applications
4-(1-(3-(3-Methylthiophen-2-yl)propanoyl)piperidin-4-yl)morpholine-3,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and pain management.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(1-(3-(3-Methylthiophen-2-yl)propanoyl)piperidin-4-yl)morpholine-3,5-dione involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but they may include neurotransmitter receptors and ion channels .
Comparison with Similar Compounds
4-(1-(3-(3-Methylthiophen-2-yl)propanoyl)piperidin-4-yl)morpholine-3,5-dione can be compared with other similar compounds, such as:
Piperidine Derivatives: These include compounds like piperidine-4-carboxylic acid and piperidine-4-carboxamide, which share the piperidine ring structure but differ in their functional groups and biological activities.
Morpholine Derivatives: Compounds like morpholine-4-carboxylic acid and morpholine-4-carboxamide are similar in structure but have different applications and properties.
Thiophene Derivatives: These include compounds like 3-methylthiophene and 2-acetylthiophene, which share the thiophene ring but differ in their substitution patterns and reactivity.
The uniqueness of this compound lies in its combination of these three distinct ring systems, which imparts unique chemical and biological properties.
Biological Activity
4-(1-(3-(3-Methylthiophen-2-yl)propanoyl)piperidin-4-yl)morpholine-3,5-dione is a novel compound that has garnered interest due to its potential therapeutic applications. This compound features a complex structure that includes a thiophene ring, a piperidine ring, and a morpholine moiety, suggesting diverse biological activities. This article reviews the available research on its biological activity, including mechanisms of action, biochemical properties, and potential therapeutic uses.
Chemical Structure and Properties
The molecular formula of this compound is C17H22N2O4S, with a molecular weight of 350.4 g/mol. The compound is characterized by the following structural components:
Component | Structure |
---|---|
Thiophene Ring | Presents in the side chain |
Piperidine Ring | Central to the compound's structure |
Morpholine Moiety | Contributes to its chemical reactivity |
The precise mechanism of action for this compound is not fully elucidated; however, it is hypothesized to interact with various biological targets. Several studies suggest that compounds with similar structures can influence cell signaling pathways and gene expression through:
- Receptor Binding: Potential interaction with imidazoline receptors (I1R), which are implicated in various physiological processes.
- Enzyme Inhibition: Similar compounds have shown inhibitory effects on enzymes such as acetylcholinesterase and urease, suggesting a potential for this compound to exhibit similar enzyme modulation .
Antinociceptive Effects
Research indicates that related compounds have demonstrated significant antinociceptive effects in animal models. For instance, studies involving formalin-induced pain models have shown that these compounds can effectively reduce pain responses.
Study 1: Antinociceptive Activity
In a study examining the antinociceptive properties of related compounds, it was found that certain derivatives significantly reduced pain in rodent models. The study utilized dosages ranging from low to high concentrations and observed dose-dependent responses in pain relief.
Study 2: Enzyme Inhibition
Another study focused on enzyme inhibition showed that compounds similar to this compound had strong inhibitory effects on urease and acetylcholinesterase. The IC50 values for these activities were reported as follows:
Compound | IC50 (µM) |
---|---|
Acetylcholinesterase Inhibitor | 0.63 ± 0.001 |
Urease Inhibitor | 2.14 ± 0.003 |
These findings highlight the therapeutic potential of this class of compounds in treating conditions like pain and bacterial infections .
Properties
IUPAC Name |
4-[1-[3-(3-methylthiophen-2-yl)propanoyl]piperidin-4-yl]morpholine-3,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4S/c1-12-6-9-24-14(12)2-3-15(20)18-7-4-13(5-8-18)19-16(21)10-23-11-17(19)22/h6,9,13H,2-5,7-8,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNOCZPSIVLIUAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CCC(=O)N2CCC(CC2)N3C(=O)COCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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